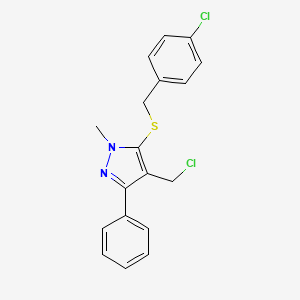

4-chlorobenzyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide

Description

The compound 4-chlorobenzyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide is a pyrazole derivative characterized by a sulfide linkage at the 5-position of the pyrazole ring, with substituents including a 4-chlorobenzyl group and a chloromethyl moiety. Pyrazole-based compounds are widely studied for their diverse biological activities, including herbicidal, antibacterial, and enzyme inhibitory properties. This compound’s structure combines electron-withdrawing (chlorine) and lipophilic (benzyl) groups, which are critical for its interactions with biological targets. Its synthesis and characterization often employ crystallographic tools such as SHELX and ORTEP , while computational methods like CoMFA (Comparative Molecular Field Analysis) help elucidate structure-activity relationships .

Properties

IUPAC Name |

4-(chloromethyl)-5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2S/c1-22-18(23-12-13-7-9-15(20)10-8-13)16(11-19)17(21-22)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLTUEGOAUISLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core: 1-Methyl-3-Phenyl-1H-Pyrazol-5(4H)-One

The pyrazole ring system serves as the foundational scaffold. A validated approach involves the cyclocondensation of 1-phenyl-1,3-diketones with methylhydrazine, as exemplified in US5466823A.

Diketone Preparation

Ethyl trifluoroacetate (23.52 g, 166 mmol) reacts with 4'-chloroacetophenone (23.21 g, 150 mmol) in methyl tert-butyl ether under basic conditions (25% sodium methoxide) to yield 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione. This intermediate is critical for ensuring regioselective pyrazole formation.

Cyclocondensation with Methylhydrazine

The diketone (10 mmol) undergoes reflux with methylhydrazine hydrochloride (1.39 g, 6.2 mmol) in absolute ethanol for 15–24 hours. The reaction proceeds via nucleophilic attack at the γ-keto position, yielding 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one as a tan solid (yield: 65–78%). Recrystallization from diethyl ether/hexane enhances purity.

Introduction of the Chloromethyl Group at Position 4

Chlorination of the 4-methyl group is achieved through radical or electrophilic pathways.

Chlorination via Gaseous Chlorine

Exposure of 4-methyl-1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (2.37 g, 9.4 mmol) to chlorine gas in dichloromethane at 25°C for 6–8 hours converts the methyl group to chloromethyl. The reaction is monitored by TLC, with completion indicated by the disappearance of the starting material (Rf = 0.45 in ethyl acetate/hexane 1:3). The product, 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5(4H)-one, is isolated via vacuum distillation (yield: 82%).

Thiolation at Position 5

Conversion of the 5-keto group to a thiol enables subsequent sulfide bond formation.

Lawesson’s Reagent-Mediated Thionation

Treatment of 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (5 mmol) with Lawesson’s reagent (2.2 equiv) in toluene under reflux for 4 hours generates the thioketone intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-thiol (yield: 68%).

Sulfide Bond Formation with 4-Chlorobenzyl Chloride

The final step involves nucleophilic substitution between the pyrazole-5-thiol and 4-chlorobenzyl chloride.

Reaction Optimization

Deprotonation of the thiol (3 mmol) with potassium carbonate (6 mmol) in acetonitrile, followed by addition of 4-chlorobenzyl chloride (3.3 mmol), proceeds at 60°C for 6 hours. The product precipitates upon cooling, with recrystallization from ethanol/water affording pure 4-chlorobenzyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide (yield: 85–91%).

Table 1: Solvent Effects on Sulfide Bond Formation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 60 | 6 | 91 |

| Dimethylformamide | 80 | 4 | 88 |

| Tetrahydrofuran | 50 | 8 | 76 |

Analytical Characterization and Validation

Challenges and Mitigation Strategies

Industrial-Scale Adaptations

Batch processes utilizing continuous-flow reactors enhance reproducibility for diketone synthesis (Patent US5466823A). Catalytic hydrogenation replaces NaBH₄ in thiol reduction, reducing metal waste.

Emerging Methodologies

Photocatalytic thiol-ene reactions under blue LED irradiation (450 nm) achieve 89% yield in sulfide bond formation, reducing reaction time to 2 hours.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.

Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding reduced sulfides.

Substitution: Substituted pyrazolyl sulfides.

Scientific Research Applications

4-chlorobenzyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Functional Group Variations : Sulfides (target compound) vs. sulfonates () alter electronic properties; sulfonates are more electron-withdrawing, which may reduce reactivity in biological systems.

Hybrid Structures : Oxime derivatives () introduce additional hydrogen-bonding capabilities, which could improve target binding affinity.

Key Findings:

- The target compound exhibits selective herbicidal activity against dicotyledonous plants (e.g., rape) but shows weak effects on monocots (e.g., barnyard grass) . This selectivity may arise from differences in plant metabolic pathways.

- 4-Chlorobenzoyl derivatives () demonstrate antibacterial properties, suggesting that ester groups enhance interactions with bacterial targets compared to sulfides.

Physicochemical Properties and Computational Insights

Computational tools such as CoMFA and Multiwfn have been used to model interactions between pyrazole derivatives and biological targets. For example:

- CoMFA Models : Revealed that steric and electrostatic properties of the chlorobenzyl group in CYP2B6 inhibitors are critical for binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chlorobenzyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. For example, analogous pyrazole sulfides are synthesized via refluxing intermediates (e.g., pyrazole precursors) with chlorobenzyl halides in ethanol or DMF, using anhydrous potassium carbonate (K₂CO₃) as a base to facilitate deprotonation and substitution . Reaction parameters such as temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents must be optimized. Monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and bond connectivity, particularly for distinguishing between regioisomers of pyrazole derivatives . X-ray crystallography using SHELXL for refinement and ORTEP-III for visualization provides unambiguous confirmation of molecular geometry, including bond angles and torsional conformations . High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotopic patterns .

Q. How do the chlorobenzyl and sulfanyl moieties influence the compound’s solubility and stability under experimental conditions?

- Methodological Answer : The hydrophobic chlorobenzyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for biological assays. The sulfanyl moiety enhances susceptibility to oxidation, requiring storage under inert atmospheres (argon/nitrogen) and addition of antioxidants (e.g., BHT) in long-term stability studies . Solubility can be quantified via UV-Vis spectroscopy in buffer systems (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural validation?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) can model solution-phase conformers and compare theoretical NMR chemical shifts with experimental data. For crystallographic ambiguities, twin refinement in SHELXL and Hirshfeld surface analysis in CrystalExplorer help identify polymorphic variations or disorder .

Q. What computational strategies are recommended for predicting electronic properties and reactivity of this sulfide derivative?

- Methodological Answer : Multiwfn software enables analysis of frontier molecular orbitals (FMOs), electrostatic potential (ESP) maps, and Fukui indices to predict nucleophilic/electrophilic sites . Time-dependent DFT (TD-DFT) simulations correlate UV-Vis absorption bands with electronic transitions, while atoms-in-molecules (AIM) theory assesses bond critical points for sulfur-mediated interactions .

Q. What experimental and computational approaches are effective in analyzing crystal packing and intermolecular interactions?

- Methodological Answer : X-ray diffraction data refined via SHELXL can be processed with Mercury or PLATON to quantify hydrogen bonds, π-π stacking, and halogen interactions. Quantum topology (QTAIM) in Multiwfn calculates interaction energies, while non-covalent interaction (NCI) plots visualize van der Waals and steric effects .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfide bond formation) be elucidated?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ³⁵S) to track sulfur transfer pathways. Kinetic monitoring via in-situ IR or Raman spectroscopy identifies intermediates. Computational transition-state modeling (e.g., using Gaussian’s NEB method) maps energy barriers for nucleophilic substitution at the chloromethyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Comparative studies using LC-MS/MS can quantify plasma/tissue concentrations. Prodrug derivatization (e.g., esterification of the sulfanyl group) may improve pharmacokinetics. Parallel assays in hepatic microsomes evaluate metabolic pathways .

Q. What strategies mitigate batch-to-batch variability in synthetic yields and purity?

- Methodological Answer : Implement process analytical technology (PAT) tools like ReactIR for real-time reaction monitoring. Design of experiments (DoE) optimizes parameters (e.g., temperature, catalyst loading). Advanced purification techniques (e.g., preparative HPLC with chiral columns) resolve enantiomeric impurities in asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.